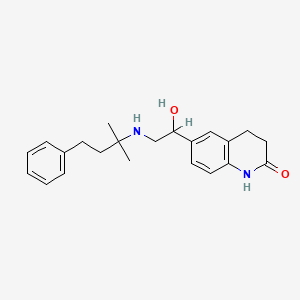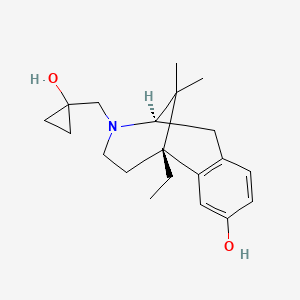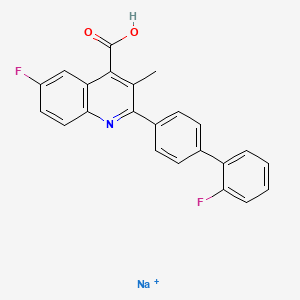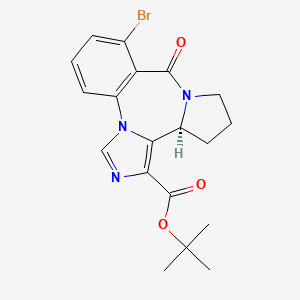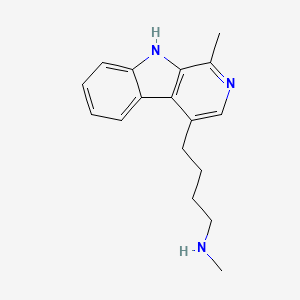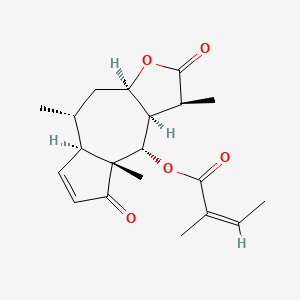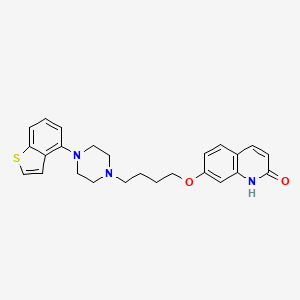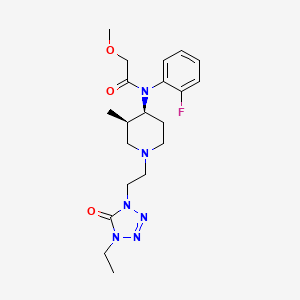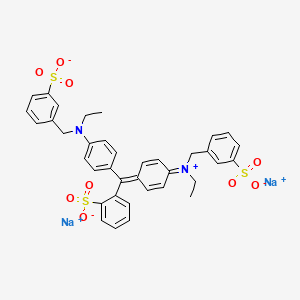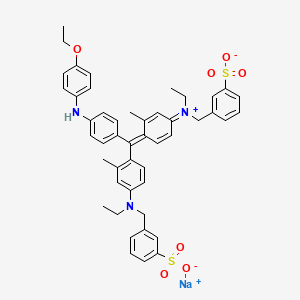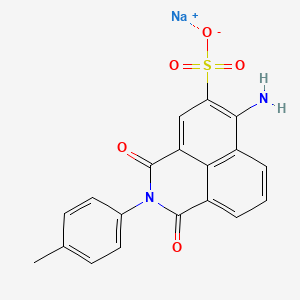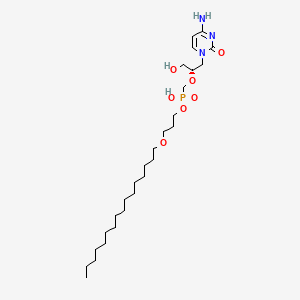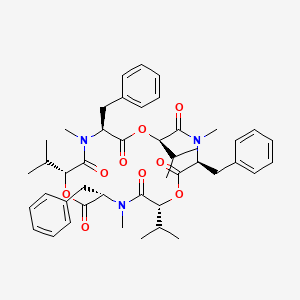
Beauvericin
描述
科学研究应用
棒曲霉素具有广泛的科学研究应用:
化学: 研究棒曲霉素独特的化学结构及其作为模板设计具有增强生物活性的新型环状肽的潜力.
生物学: 在生物学研究中,棒曲霉素用于研究其对细胞膜和离子转运的影响,以及其在哺乳动物细胞中诱导程序性细胞死亡(凋亡)的作用.
医学: 棒曲霉素显示出作为抗菌剂和抗癌剂的潜力。 其诱导凋亡的能力使其成为癌症治疗的候选药物.
作用机制
准备方法
化学反应分析
相似化合物的比较
属性
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-FFCOJMSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891834 | |
| Record name | Beauvericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26048-05-5 | |
| Record name | Beauvericin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026048055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beauvericin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEAUVERICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S048LS2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Beauvericin exert its cytotoxic effects?
A1: this compound exhibits its cytotoxicity primarily through its ionophoric properties. [] It forms cation-selective channels in cell membranes, disrupting ionic homeostasis. [] This disruption leads to several downstream effects, including:
- Increased intracellular Ca2+ concentration ([Ca2+]i): this compound induces an influx of extracellular Ca2+ into cells. [] This [Ca2+]i overload can trigger cell death pathways. [, ]
- Activation of Ca2+-activated Cl− currents (ICl,Ca): The influx of extracellular Ca2+ by this compound activates ICl,Ca, further contributing to cell death. []
- Mitochondrial dysfunction: this compound acts as an atypical mitochondrial uncoupler, depolarizing mitochondria and disrupting cellular metabolism. []
- Apoptosis induction: this compound induces apoptosis in several cell types. [, , ] Studies suggest this occurs through a Ca2+-dependent pathway involving cysteine protease P-32 (CPP-32). []
- Inhibition of cell proliferation: this compound can inhibit cell proliferation by causing cell cycle arrest in the sub-G0/G1 phase. []
Q2: What is the molecular structure of this compound?
A2: this compound is a cyclic hexadepsipeptide. [, , ] Its structure consists of alternating D-hydroxyisovaleric acid and N-methyl-L-phenylalanine units. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C45H57N3O9, and its molecular weight is 783.94 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, various spectroscopic techniques, including Mass Spectrometry (MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR), have been used to characterize this compound and its analogs. [, , ]
Q5: How do structural modifications of this compound affect its activity?
A5: Research using precursor-directed biosynthesis has generated this compound analogs with modified structures. [] These studies show that:
- Replacing D-2-hydroxyisovalerate with 2-hydroxybutyrate: Reduces both cytotoxicity and cell migration inhibitory activity, indicating the importance of branched side chains for these activities. []
- Replacing N-methyl-L-phenylalanine with N-methyl-L-3-fluorophenylalanine: Increases cytotoxicity without affecting anti-haptotactic activity, suggesting different structural requirements for these activities. []
Q6: Are there any studies on the stability of this compound under various conditions?
A6: While specific stability studies under various conditions are not detailed in the provided research, one study explored the persistence of this compound nano-gel formulations, finding a decrease in insecticidal effectiveness over time. []
Q7: What is known about the pharmacokinetics of this compound?
A7: A pharmacokinetic study in rats showed that this compound is absorbed after oral administration. [] Co-administration with Ketoconazole altered its pharmacokinetic profile, suggesting a potential pharmacodynamic interaction. []
Q8: What in vitro models have been used to study this compound?
A8: Various cell lines have been used to investigate this compound's effects, including:
- Cancer cell lines: Retinoblastoma cells, [] prostate cancer cells (PC-3M), [] and others.
- Non-malignant cells: Chinese hamster ovary cells (CHO-K1), [] human fibroblast skin cells, [] and Xenopus oocytes. []
- Insect cell lines: SF-9 cells (from Spodoptera frugiperda). []
Q9: What are the main findings from in vitro studies?
A9: In vitro studies show that this compound:
- Reduces cell viability in a dose- and time-dependent manner. [, , , ]
- Induces apoptosis through specific pathways. [, , ]
- Inhibits cell proliferation and alters cell cycle progression. []
- Modulates ion channels and disrupts intracellular ion concentrations. [, ]
Q10: What in vivo models have been used to study this compound?
A10: In vivo studies have been conducted in:
- Mice: To evaluate anticancer activity in both allo- and xenograft models. []
- Insect larvae: To assess insecticidal activity, such as in Galleria mellonella larvae. [, ]
Q11: What are the main findings from in vivo studies?
A11: In vivo studies demonstrate that this compound:
- Exhibits anticancer activity by reducing tumor growth in mice. []
- Shows insecticidal activity against various insect species. [, , , ]
Q12: Are there known mechanisms of resistance to this compound?
A12: Yes, research suggests resistance to this compound can occur through:
- Multidrug efflux pumps: Overexpression of efflux pumps, such as Yor1 in Candida albicans, can confer resistance. [, ] Mutations in transcription factors regulating these pumps, like Tac1 and Zcf29, also contribute to resistance. []
- Degradation: Some fungal species, such as Paraconiothyrium variabile, can degrade this compound, potentially contributing to their resistance and ability to antagonize this compound-producing fungi. []
Q13: Is there cross-resistance with other compounds?
A13: One study found that a this compound-resistant strain of Tetranychus urticae did not exhibit cross-resistance to the acaricides cyflumetofen and bifenazate. [] This suggests different modes of action and resistance mechanisms for these compounds.
Q14: What are the known toxic effects of this compound?
A14: this compound has been shown to induce:
- Cytotoxicity: It can damage various cell types, including mammalian and insect cells. [, , , ]
- Genotoxicity: this compound can induce DNA fragmentation, chromosomal aberrations, and micronucleus formation. []
- Disruption of ionic homeostasis: It disrupts the balance of ions within cells, leading to metabolic dysfunction and cell death. []
Q15: What analytical methods are used to detect and quantify this compound?
A15: Common techniques include:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS) for separation and quantification. [, , , ]
- Ultra-performance liquid chromatography (UPLC): Offers higher sensitivity and resolution for analysis. [, ]
- Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS): Provide structural information and enable the identification of this compound and its analogs in complex mixtures. [, , ]
Q16: What is the environmental fate of this compound?
A16: While specific degradation pathways are not detailed in the provided research, one study demonstrated that the fungus Paraconiothyrium variabile can degrade this compound. [] This finding suggests that microbial degradation could play a role in the environmental fate of this compound.
Q17: Does this compound interact with drug transporters?
A17: Yes, studies have shown that this compound is a substrate for the efflux pump Yor1 in Candida albicans. [] Overexpression of Yor1 is one mechanism of resistance to this compound. [, ]
Q18: Does this compound affect drug-metabolizing enzymes?
A18: Research indicates that this compound inhibits cytochrome P450 (CYP) enzymes, particularly CYP3A4/5 and CYP2C19 in human liver microsomes and CYP3A1/2 in rat liver microsomes. [] These interactions could potentially lead to drug-drug interactions.
Q19: What is the biocompatibility of this compound?
A19: this compound exhibits cytotoxicity towards various cell types, indicating limited biocompatibility. [, , , ]
Q20: Is this compound biodegradable?
A20: While specific degradation pathways are not detailed, the ability of Paraconiothyrium variabile to degrade this compound suggests potential for biodegradation. []
Q21: What is the historical context of this compound research?
A21: this compound was initially identified as a metabolite of the entomopathogenic fungus Beauveria bassiana. [, ] Early research focused on its insecticidal properties. [, ] Later, its production by Fusarium species and its presence in food and feed raised concerns about its potential health risks to humans and animals. [, , ]
Q22: What are the cross-disciplinary applications of this compound research?
A22: this compound research spans multiple disciplines, including:
- Mycology: Studying the fungi that produce this compound and the factors influencing its biosynthesis. [, , , ]
- Toxicology: Investigating the toxic effects of this compound on various organisms and elucidating its mechanisms of action. [, , , , ]
- Pharmacology: Exploring its potential as a therapeutic agent, particularly its anticancer and antifungal activities. [, , ]
- Agricultural Sciences: Evaluating its use as a biopesticide and understanding its impact on food safety. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


